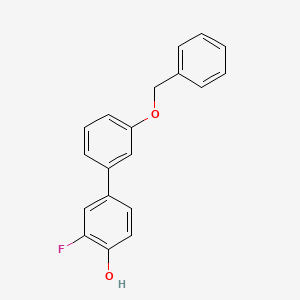
5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% (5-DF-95%) is a small molecule compound that has been used in various scientific research applications. It has been studied for its ability to interact with several proteins, enzymes, and other molecules in the body, and has been found to have a wide range of effects.
Wissenschaftliche Forschungsanwendungen
5-DF-95% has been studied for its potential applications in several areas of scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been shown to have anti-inflammatory effects. It has also been used as a probe for the binding of proteins to DNA, and as an inhibitor of the enzyme acetylcholinesterase (AChE). Additionally, 5-DF-95% has been studied for its potential use in the treatment of cancer.
Wirkmechanismus
The exact mechanism of action of 5-DF-95% is still not fully understood. However, it is believed that the compound acts by binding to the active sites of various enzymes and proteins, including COX-2 and AChE. This binding is thought to inhibit the activity of the enzymes and proteins, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DF-95% have been studied in several studies. The compound has been found to inhibit the activity of COX-2, leading to anti-inflammatory effects. It has also been found to inhibit the activity of AChE, leading to increased levels of acetylcholine in the brain. Additionally, 5-DF-95% has been found to have anti-cancer effects, although the exact mechanism of action is still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-DF-95% in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, making it ideal for use in research. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of 5-DF-95% in laboratory experiments. The compound has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound has been found to be toxic in high doses, so care must be taken when using it in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 5-DF-95%. The compound could be further studied for its potential applications in the treatment of cancer and other diseases. Additionally, it could be studied for its potential use as an inhibitor of other enzymes and proteins, or as a probe for the binding of other molecules. Finally, the compound could be further studied for its potential use in other areas of scientific research, such as drug delivery and gene therapy.
Synthesemethoden
The synthesis of 5-DF-95% has been reported in several studies. It has been synthesized through a two-step procedure. The first step involves the reaction of a fluorophenol with a sulfamoyl chloride, followed by a second step in which the reaction product is treated with dimethylsulfoxide. The resulting product is a 95% pure 5-DF-95%.
Eigenschaften
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-5-3-4-10(8-14)11-6-12(15)9-13(17)7-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWJHPQZDSZAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














